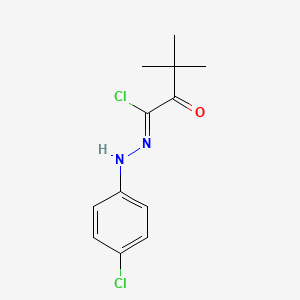
N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides. This compound is characterized by the presence of a 4-chlorophenyl group attached to a hydrazonoyl chloride moiety, along with a 3,3-dimethyl-2-oxobutane group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride typically involves the reaction of 4-chlorophenylhydrazine with 3,3-dimethyl-2-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of reactants and removal of products, allowing for efficient large-scale synthesis. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The hydrazonoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding hydrazine derivative using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Sodium borohydride is commonly used as a reducing agent in these reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted hydrazonoyl derivatives.
Reduction Reactions: Formation of hydrazine derivatives.
Oxidation Reactions: Formation of oxo derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-nitrobenzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the 3,3-dimethyl-2-oxobutane group differentiates it from other similar compounds, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C12H14Cl2N2O |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(1Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride |
InChI |
InChI=1S/C12H14Cl2N2O/c1-12(2,3)10(17)11(14)16-15-9-6-4-8(13)5-7-9/h4-7,15H,1-3H3/b16-11- |
InChI Key |
ODVRMEKYHQZMBA-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=N/NC1=CC=C(C=C1)Cl)/Cl |
Canonical SMILES |
CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















